

# 2-Bromo-4-(trifluoromethyl)benzyl alcohol CAS number 497959-33-8

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## Compound of Interest

Compound Name: 2-Bromo-4-(trifluoromethyl)benzyl alcohol

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An In-Depth Technical Guide to **2-Bromo-4-(trifluoromethyl)benzyl alcohol** (CAS: 497959-33-8): Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**2-Bromo-4-(trifluoromethyl)benzyl alcohol** is a halogenated and fluorinated aromatic alcohol of significant interest to the chemical and pharmaceutical research communities. Its unique substitution pattern, featuring a bromine atom and a trifluoromethyl group on the benzyl scaffold, makes it a highly versatile synthetic building block. The trifluoromethyl moiety is particularly valued in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive overview of the compound's physicochemical properties, outlines a robust synthetic methodology with mechanistic insights, explores its critical applications in modern drug discovery—particularly as a building block for protein degraders—and details essential safety and handling protocols.

## Physicochemical and Structural Properties

The compound's physical and chemical characteristics are fundamental to its application in synthesis. Key properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	497959-33-8	[1][2][3][4]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrF <sub>3</sub> O	[1][3][4][5]
Molecular Weight	255.03 g/mol	[3][4][5]
Appearance	Solid	
Melting Point	60-61 °C	[1]
Boiling Point	249.1 ± 35.0 °C at 760 mmHg	[1]
IUPAC Name	[2-bromo-4-(trifluoromethyl)phenyl]methanol	[1]
Storage	Room temperature, sealed in a dry environment	[3][5]

## Synthesis and Mechanistic Insights

The synthesis of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** is not commonly detailed in primary literature; however, a reliable route can be designed based on established organometallic principles. The most logical approach involves a Grignard reaction, starting from a corresponding aryl halide and reacting it with an electrophilic formaldehyde source.

## Recommended Synthetic Protocol: Grignard Reaction

This protocol describes the formation of the Grignard reagent from 1-bromo-2-chloro-4-(trifluoromethyl)benzene followed by its reaction with paraformaldehyde. The choice of an aryl chloride for Grignard formation is deliberate; its lower reactivity compared to the aryl bromide on the same ring allows for selective reaction at the C-Cl bond, preserving the C-Br bond for subsequent synthetic manipulations.

Materials:

- 1-bromo-2-chloro-4-(trifluoromethyl)benzene

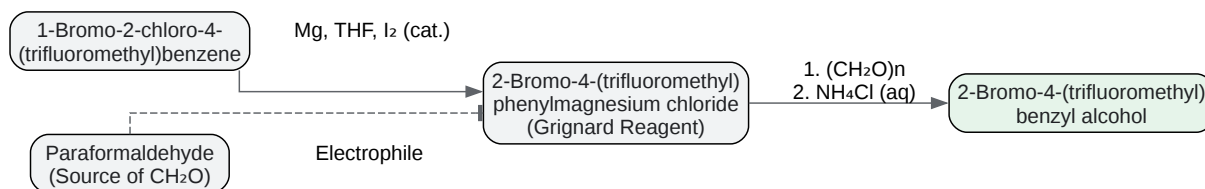
- Magnesium turnings
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal, as initiator)
- Paraformaldehyde, dried under vacuum
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Step-by-Step Methodology:

- Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a vacuum and allow it to cool under a positive pressure of nitrogen.
- Grignard Reagent Formation:
  - To the flask, add magnesium turnings.
  - Add a single crystal of iodine. The purple vapor indicates an anhydrous environment and helps activate the magnesium surface.
  - In the dropping funnel, prepare a solution of 1-bromo-2-chloro-4-(trifluoromethyl)benzene in anhydrous THF.
  - Add a small portion of the aryl chloride solution to the magnesium turnings. The reaction is initiated when the iodine color fades and gentle bubbling is observed. If the reaction does not start, gentle warming may be applied.
  - Once initiated, add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: adding the solution too quickly can lead to uncontrolled exotherm and dimerization byproducts.

- After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
- Reaction with Formaldehyde:
  - In a separate, flame-dried flask under nitrogen, add dried paraformaldehyde.
  - Heat the paraformaldehyde gently under nitrogen flow to depolymerize it into gaseous formaldehyde, which is then passed into the Grignard reagent solution via a cannula. Alternatively, the Grignard solution can be added via cannula to a cooled (0 °C) suspension of paraformaldehyde in anhydrous THF.
  - Stir the reaction mixture at room temperature overnight.
- Workup and Purification:
  - Cool the reaction flask in an ice bath.
  - Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous  $\text{NH}_4\text{Cl}$  solution. This is a safer alternative to water or dilute acid, as it controls the exotherm and minimizes emulsion formation.
  - Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
  - Combine the organic extracts and wash with brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator. . Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure **2-Bromo-4-(trifluoromethyl)benzyl alcohol**.

## Synthesis and Mechanism Diagram



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Caption: Grignard-based synthesis of the target compound.

## Core Applications in Drug Development

The structural motifs within **2-Bromo-4-(trifluoromethyl)benzyl alcohol** make it a high-value intermediate for synthesizing complex molecules, particularly in pharmaceuticals.

## Role as a Trifluoromethylated Building Block

The trifluoromethyl (-CF<sub>3</sub>) group is a "super-functional group" in medicinal chemistry.[6] Its incorporation into a drug candidate can profoundly and beneficially alter its properties:

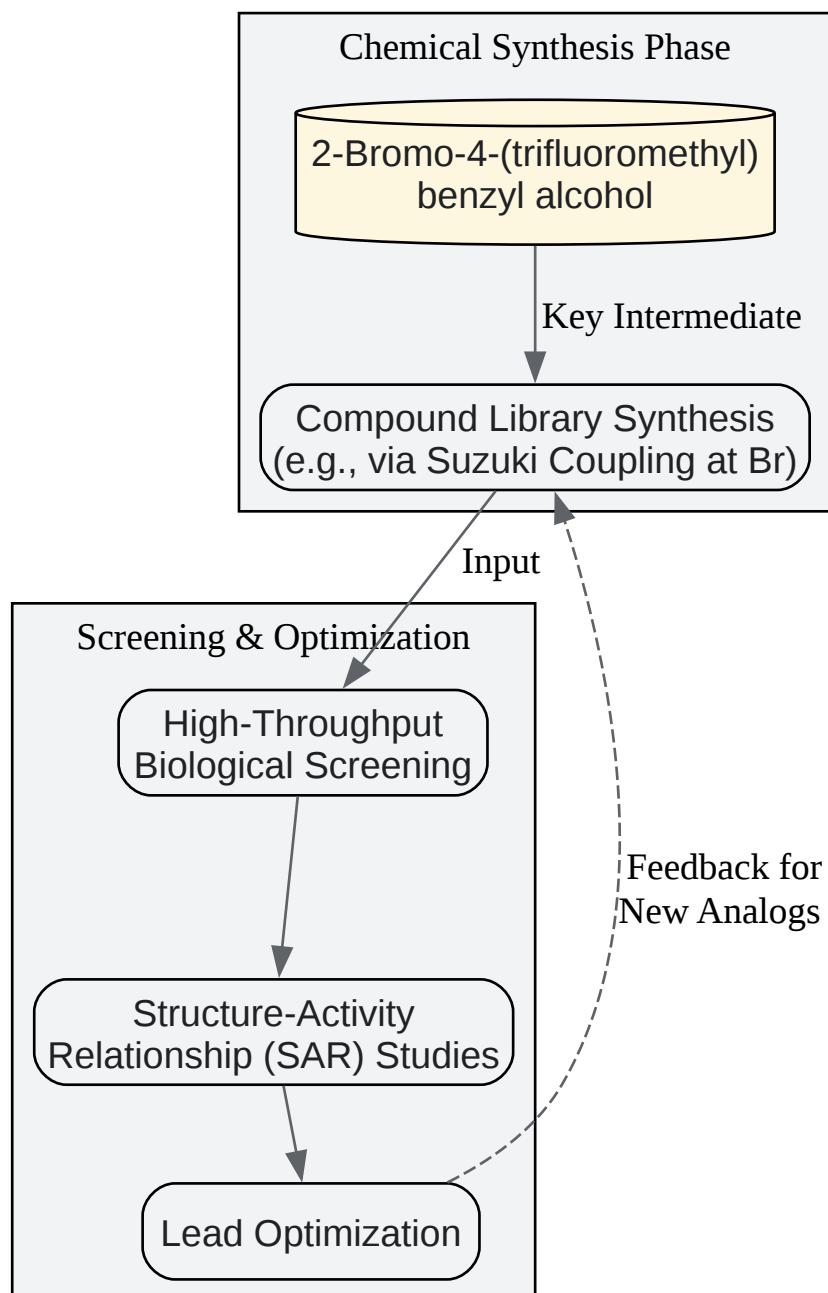
- **Metabolic Stability:** The C-F bond is exceptionally strong, making the -CF<sub>3</sub> group resistant to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.
- **Lipophilicity:** The -CF<sub>3</sub> group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.
- **Binding Affinity:** The strong electron-withdrawing nature of the -CF<sub>3</sub> group can alter the pKa of nearby functional groups or participate in specific dipole-dipole or hydrogen bond interactions with a protein target, potentially increasing binding affinity.

## Utility in Protein Degradation Technologies

This compound is explicitly categorized as a "Protein Degradation Building Block".[3] This points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the

proteasome. The benzyl alcohol moiety can serve as a versatile handle for elaboration into either the target-binding ligand or the E3 ligase-binding ligand. The bromine atom provides a convenient site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to link different parts of the final molecule.

## Drug Discovery Workflow Integration



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Caption: Role of the title compound in a typical drug discovery workflow.

## Analytical Characterization

Confirmation of the structure and purity of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** relies on standard analytical techniques. While a specific spectrum for this compound is not publicly available, its key features can be accurately predicted based on its structure and data from similar molecules.<sup>[7][8]</sup>

### Predicted <sup>1</sup>H NMR Spectroscopy (in CDCl<sub>3</sub>, 400 MHz)

- **Aromatic Region (δ 7.5-7.9 ppm):** Three protons would be observed in this region. The proton at C5 (between Br and CF<sub>3</sub>) would likely be a doublet. The proton at C6 (adjacent to the CH<sub>2</sub>OH group) would be a doublet, and the proton at C3 would be a singlet or a narrowly split doublet. The strong electron-withdrawing effects of both Br and CF<sub>3</sub> will shift these protons downfield.
- **Benzylic Protons (δ ~4.8 ppm):** The two protons of the CH<sub>2</sub>OH group would appear as a doublet, coupled to the hydroxyl proton. Upon D<sub>2</sub>O exchange, this signal would collapse into a sharp singlet.
- **Hydroxyl Proton (δ ~2.0-3.0 ppm):** A broad singlet or a triplet (if coupling to the benzylic protons is resolved) corresponding to the -OH proton. Its chemical shift is highly dependent on concentration and solvent.

### Mass Spectrometry (Electron Impact, EI)

- **Molecular Ion (M<sup>+</sup>):** A characteristic pair of peaks would be observed for the molecular ion due to the natural isotopic abundance of bromine (<sup>79</sup>Br ≈ 50.7%, <sup>81</sup>Br ≈ 49.3%). The expected peaks would be at m/z 254 and m/z 256, with nearly equal intensity.
- **Fragmentation:** A prominent peak corresponding to the loss of the hydroxyl group ([M-OH]<sup>+</sup>) at m/z 237/239 is expected. Another significant fragment would be the tropylium-like ion formed after the loss of a bromine atom ([M-Br]<sup>+</sup>) at m/z 175.

## Safety, Handling, and Storage

Proper handling of **2-Bromo-4-(trifluoromethyl)benzyl alcohol** is essential to ensure laboratory safety. The compound is classified as hazardous, and all operations should be conducted by technically qualified personnel.<sup>[9]</sup>

## Hazard Identification

Pictogram	Signal Word	Hazard Statements	Source
GHS07 (Exclamation Mark)	Warning	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA or EN166 standards.<sup>[10][11]</sup>
  - Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.<sup>[10][11]</sup>
  - Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.<sup>[10][11]</sup>
- First Aid Measures:
  - If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.<sup>[12]</sup>



- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. [\[10\]](#)[\[12\]](#)
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [\[10\]](#)[\[12\]](#)
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center. [\[12\]](#)

## Storage and Stability

- Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place. [\[5\]](#)[\[13\]](#)
- Incompatible Materials: Keep away from strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents. [\[10\]](#)[\[11\]](#)

## Conclusion

**2-Bromo-4-(trifluoromethyl)benzyl alcohol**, CAS 497959-33-8, is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and materials science. Its carefully arranged functional groups—a hydroxyl handle for derivatization, a bromine atom for cross-coupling, and a trifluoromethyl group for modulating bioactivity—provide a powerful platform for the design and synthesis of novel, high-value molecules. For researchers in drug development, particularly those working on cutting-edge modalities like protein degradation, this compound represents a key starting point for building the next generation of therapeutics. Adherence to rigorous synthetic and safety protocols is paramount to harnessing its full potential.

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